molecular formula C16H15N3O6 B2860844 N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide CAS No. 891118-05-1

N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide

Cat. No.: B2860844
CAS No.: 891118-05-1
M. Wt: 345.311
InChI Key: GMMLZXYCHHAZBE-UHFFFAOYSA-N
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Description

N-[5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide is a synthetic small molecule featuring a 1,3,4-oxadiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . This compound is constructed from two key pharmacophoric elements: a furan-2-carboxamide group and a 5-(3,4,5-trimethoxyphenyl) moiety. The 1,3,4-oxadiazole ring serves as a metabolically stable bioisostere for ester and amide functionalities, which can enhance the molecule's metabolic stability and influence its pharmacokinetic properties . The 3,4,5-trimethoxyphenyl group is a structurally significant component often associated with potent biological activity, particularly in compounds that interact with tubulin, a known target in anticancer drug discovery . While the specific biological data for this exact molecule is an area of ongoing investigation, its design is supported by strong structure-activity relationship (SAR) principles. Research on highly analogous structures has demonstrated significant potential. For instance, very similar N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide derivatives have been identified as promising inhibitors of the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a critical target in antiangiogenic cancer therapy . Other compounds bearing the 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole structure have shown notable antifungal activities . Consequently, this molecule is a valuable chemical tool for researchers exploring new therapeutic agents, primarily in oncology, for screening against kinase targets like VEGFR-2, and for investigating antifungal properties. This product is supplied for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O6/c1-21-11-7-9(8-12(22-2)13(11)23-3)15-18-19-16(25-15)17-14(20)10-5-4-6-24-10/h4-8H,1-3H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMMLZXYCHHAZBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Trimethoxyphenyl Group: The trimethoxyphenyl group can be introduced through electrophilic aromatic substitution reactions.

    Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide has several scientific research applications:

    Chemistry: The compound can be used as a model to study the reactivity of furan carboxamides and their interactions with various reagents.

    Biology: It may be used in biological assays to investigate its potential as an antimicrobial or anticancer agent.

    Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the search for new therapeutic agents.

    Industry: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Altering Gene Expression: Affecting the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Oxadiazole Ring

5-Substituted Oxadiazoles
  • N-[5-(Cyanomethyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide (a4) Structure: Cyanomethyl group at the oxadiazole 5-position. Activity: Synthesized as an insecticidal agent, showing moderate efficacy against pests .
  • N-(5-Phenyl-1,3,4-oxadiazol-2-yl)furan-2-carboxamide (a5)

    • Structure : Phenyl group at the oxadiazole 5-position.
    • Activity : Demonstrated insecticidal properties but lower potency than trimethoxyphenyl derivatives, likely due to reduced steric and electronic interactions .
2-Substituted Oxadiazoles
  • N-Phenyl-2-{[5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides Structure: Sulfanyl acetamide group at the oxadiazole 2-position. Activity: Exhibited broad-spectrum antimicrobial activity (MIC: 8–64 µg/mL against S. aureus and C. albicans), attributed to the sulfanyl group enhancing electrophilicity and target binding .

Functional Group Modifications

Carboxamide vs. Acetamide
  • N-[5-(3,4,5-Trimethoxyphenyl)-1,3,4-Oxadiazol-2-yl]Acetamide Structure: Acetamide group instead of furan carboxamide.
Carboxamide vs. Amine
  • N-(4-Chlorophenyl)-5-(3,4,5-Trimethoxyphenyl)-1,3,4-Oxadiazol-2-Amine (4b)
    • Structure : Substituted phenylamine group at the oxadiazole 2-position.
    • Activity : Demonstrated significant anticancer activity (growth percent [GP] = 59.73–96.31) against leukemia and lung cancer cell lines. The electron-withdrawing chloro group enhances cytotoxicity .
    • Key Difference : Amine derivatives follow Lipinski’s rule of five (molecular weight <500, logP <5), making them orally bioavailable candidates compared to carboxamide derivatives .

Sulfonyl Derivatives

  • 5-(3,4,5-Trimethoxyphenyl)-2-Sulfonyl-1,3,4-Oxadiazole
    • Structure : Sulfonyl group at the oxadiazole 2-position.
    • Activity : Potent antifungal agent (IC₅₀: 1.2–4.8 µM against Candida spp.), with the sulfonyl group enabling strong hydrogen bonding with fungal enzymes .
    • Key Difference : Sulfonyl groups increase polarity, improving solubility but reducing cell membrane penetration compared to carboxamides .

Data Tables

Table 1: Structural and Activity Comparison of Key Analogues

Compound Substituent (R1) Functional Group (R2) Bioactivity (IC₅₀/MIC) Key Study Findings Reference
Target Compound 3,4,5-Trimethoxyphenyl Furan-2-carboxamide Not reported Structural model for anticancer design
N-(5-Phenyl-oxadiazol-2-yl)furan-2-CB Phenyl Furan-2-carboxamide Insecticidal (moderate) Lower efficacy vs. trimethoxy
N-(4-Chlorophenyl)-oxadiazol-2-Amine 3,4,5-Trimethoxyphenyl 4-Chlorophenylamine GP = 59.73 (leukemia) Orally bioavailable
2-Sulfonyl-oxadiazole 3,4,5-Trimethoxyphenyl Sulfonyl 1.2–4.8 µM (antifungal) High solubility
N-Oxadiazol-2-yl Acetamide 3,4,5-Trimethoxyphenyl Acetamide Not reported Higher logP than carboxamide

Table 2: Physicochemical Properties

Compound Molecular Weight logP Hydrogen Bond Donors Hydrogen Bond Acceptors
Target Compound 399.36 2.3 2 8
N-(4-Chlorophenyl)-oxadiazol-2-Amine 400.83 3.1 1 7
2-Sulfonyl-oxadiazole 381.38 1.8 1 9
N-Oxadiazol-2-yl Acetamide 347.34 2.8 2 7

Biological Activity

N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Oxadiazole Ring : A five-membered heterocyclic structure that contributes to the compound's reactivity and biological properties.
  • 3,4,5-Trimethoxyphenyl Group : This moiety enhances the lipophilicity and biological activity of the compound.
  • Furan-2-Carboxamide : This functional group is known for its role in various biological activities.

The molecular formula is C13H15N3O5C_{13}H_{15}N_{3}O_{5} with a CAS number of 19938-46-6.

Anticancer Activity

This compound exhibits significant anticancer properties. Research indicates that it inhibits tubulin polymerization and induces apoptosis in cancer cells. This activity is primarily attributed to its ability to bind to the colchicine site on tubulin, disrupting microtubule dynamics essential for cell division .

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical Cancer)1.5Tubulin inhibition
A549 (Lung Cancer)2.0Induction of apoptosis
SGC-7901 (Gastric Cancer)1.8DNA intercalation

The mechanisms underlying the biological activity of this compound include:

  • Tubulin Polymerization Inhibition : By binding to tubulin, the compound prevents its polymerization into microtubules, leading to cell cycle arrest at the metaphase stage.
  • DNA Intercalation : The compound can intercalate into DNA strands, disrupting their structure and function, which is crucial for its anticancer efficacy .

Case Studies

Several studies have investigated the biological activity of this compound:

  • Study on Human Cancer Cell Lines : A study demonstrated that this compound showed potent activity against various human cancer cell lines including HeLa and A549. The results indicated that it could serve as a lead compound for developing new anticancer agents .
  • Mechanistic Studies : Research into the mechanism revealed that the compound not only inhibits tubulin polymerization but also induces reactive oxygen species (ROS) production in cancer cells, further contributing to apoptosis .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound's biological activity, it is essential to compare it with similar compounds:

Compound NameStructure TypeIC50 (µM)Notable Activity
N-(3,4,5-trimethoxyphenyl)acetamideAcetamide10Moderate anticancer activity
5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazoleOxadiazole8Antioxidant properties

Q & A

Basic: What are the established synthetic methodologies for N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide?

The synthesis typically involves multi-step organic reactions , starting with cyclocondensation to form the oxadiazole ring. A common approach includes:

  • Step 1 : Coupling 3,4,5-trimethoxybenzoyl chloride with a furan-2-carboxamide precursor.
  • Step 2 : Cyclization via hydrazine derivatives under reflux conditions (e.g., using POCl₃ or polyphosphoric acid as a catalyst).
  • Step 3 : Purification via column chromatography or recrystallization.

Key reaction parameters include temperature control (80–120°C) and solvent selection (e.g., ethanol or DMF). Analytical validation via ¹H/¹³C NMR and HPLC ensures structural fidelity .

Basic: Which analytical techniques are critical for characterizing the purity and structure of this compound?

Standard characterization methods include:

  • Nuclear Magnetic Resonance (NMR) : Confirms substituent positions and ring integrity (e.g., ¹H NMR signals for methoxy groups at δ 3.8–4.0 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% required for biological assays) .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 413.3) .
  • Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹) .

Advanced: How can reaction conditions be optimized to improve the yield of oxadiazole ring formation?

Optimization strategies focus on:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to THF .
  • Catalysts : Using POCl₃ increases yields by 20–30% over traditional acid catalysts .
  • Temperature Gradients : Gradual heating (50°C → 120°C) reduces side-product formation .
  • Microwave-Assisted Synthesis : Reduces reaction time from 12 hours to 30 minutes with comparable yields .

Advanced: What structural modifications enhance biological activity, and what are the outcomes?

Structure-Activity Relationship (SAR) studies reveal:

Substituent ModificationBiological ImpactSource
3,4,5-Trimethoxyphenyl Enhanced tubulin inhibition (IC₅₀ = 0.8 µM) vs. unsubstituted analogs
Nitro group on furan Increased antiproliferative activity (GI₅₀ = 2.1 µM in MCF-7 cells)
Trifluoromethyl addition Improved solubility and target binding (ΔΔG = -3.2 kcal/mol)

Bulkier groups (e.g., benzothiazole) reduce potency due to steric hindrance .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Discrepancies in IC₅₀ values (e.g., 0.8 µM vs. 5.2 µM in similar assays) may arise from:

  • Assay Variability : Standardize protocols (e.g., MTT vs. SRB assays) .
  • Cell Line Heterogeneity : Use authenticated cell lines (e.g., NCI-60 panel).
  • Compound Stability : Pre-test solubility in DMSO/PBS to avoid aggregation artifacts .

Advanced: What computational approaches predict pharmacokinetic properties?

Molecular Dynamics (MD) and Density Functional Theory (DFT) models predict:

  • LogP : ~2.1 (indicating moderate lipophilicity) .
  • ADMET Profiles : High intestinal absorption (HIA >80%) but potential CYP3A4 inhibition .
  • Docking Studies : Strong binding to β-tubulin (PDB: 1SA0) with a docking score of -9.2 kcal/mol .

Basic: What are the known biological targets and mechanisms of action?

Primary targets include:

  • Microtubules : Disruption of polymerization via colchicine-binding site interactions .
  • Topoisomerase II : Inhibition of DNA replication (IC₅₀ = 1.5 µM) .
  • Reactive Oxygen Species (ROS) : Induction of apoptosis in leukemia cells (2-fold ROS increase) .

Advanced: What strategies improve aqueous solubility for in vivo studies?

  • Salt Formation : Hydrochloride salts improve solubility by 50% (pH 7.4) .
  • Nanoformulation : PEGylated liposomes achieve 85% encapsulation efficiency .
  • Prodrug Design : Phosphate ester derivatives enhance bioavailability (AUC₀–24 = 120 µg·h/mL) .

Basic: What are the stability profiles under varying pH and temperature?

  • pH Stability : Degrades <10% at pH 2–8 over 24 hours but hydrolyzes rapidly at pH >10 .
  • Thermal Stability : Stable at 25°C for 6 months; decomposition initiates at 150°C (TGA data) .

Advanced: How do electron-withdrawing vs. electron-donating substituents affect activity?

Substituent TypeExampleActivity Trend
Electron-Withdrawing (e.g., -NO₂, -CF₃)5-Nitrofuran3-fold increase in cytotoxicity
Electron-Donating (e.g., -OCH₃, -CH₃)3,4,5-Trimethoxy2-fold increase in tubulin binding

Meta-substitutions show optimal steric compatibility with target proteins .

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